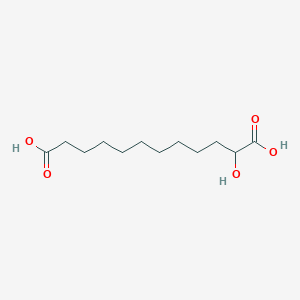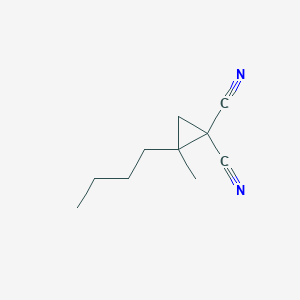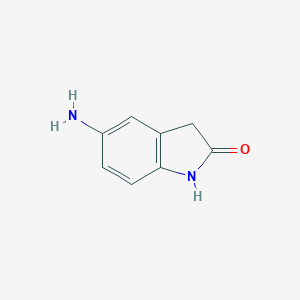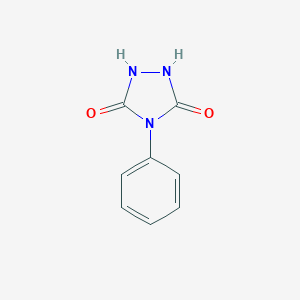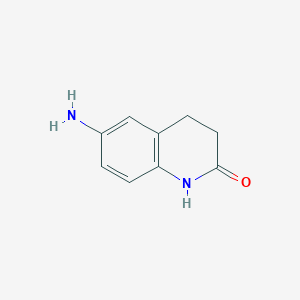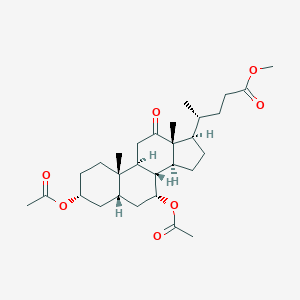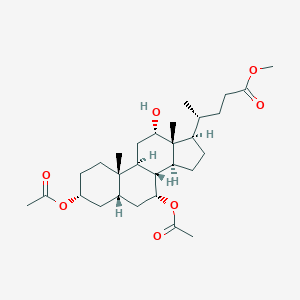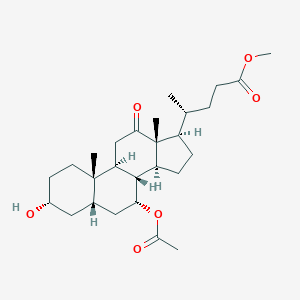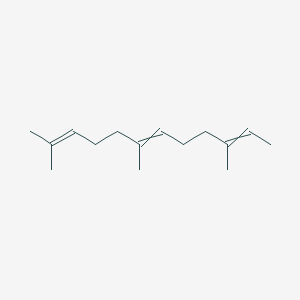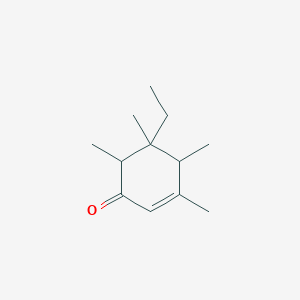
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one, also known as ETCK, is an organic compound that belongs to the family of cyclohexenones. It is a yellowish liquid with a strong, sweet, and floral odor. ETCK is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In addition to its use in the fragrance industry, ETCK has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one is not fully understood, but it is believed to interact with specific receptors in the olfactory system, resulting in the perception of a sweet, floral odor. 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one may also have other biological effects, including potential antimicrobial and antioxidant properties.
Biochemische Und Physiologische Effekte
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has antioxidant and anti-inflammatory properties, which may have potential applications in the prevention and treatment of various diseases. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been shown to have antimicrobial properties, particularly against gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has several advantages for use in lab experiments, including its high purity and stability. However, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be difficult to handle due to its strong odor and potential toxicity. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one may be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one and related compounds. In addition, further studies are needed to fully understand the mechanism of action of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one and its potential biological effects. Finally, there is potential for the use of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one in various applications, including the development of new fragrances, natural products, and pharmaceuticals.
Synthesemethoden
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be synthesized through several methods, including the oxidation of 5-ethyl-3,4,5,6-tetramethyl-2-cyclohexene-1-ol with chromic acid or potassium permanganate. Another method involves the reaction of 5-ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one with ethylmagnesium bromide followed by hydrolysis. The yield and purity of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be improved through various purification techniques, including distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields. In the field of organic chemistry, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
17369-61-8 |
|---|---|
Produktname |
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one |
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3 |
InChI-Schlüssel |
NWRKGLAPSUFTME-UHFFFAOYSA-N |
SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Kanonische SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Andere CAS-Nummern |
17369-61-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



